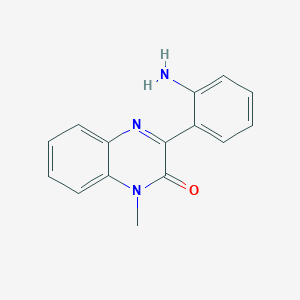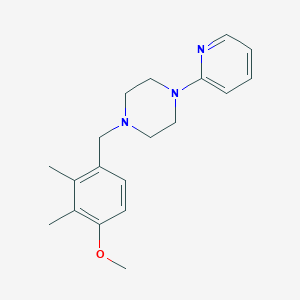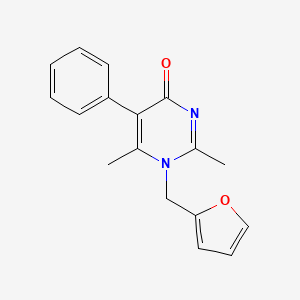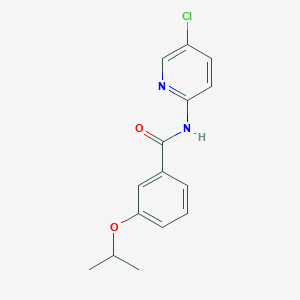
1-(3-ethoxy-4-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives, including those similar to the compound , often involves multi-step organic synthesis procedures. These procedures might include the formation of the piperazine core, followed by the introduction of benzyl and phenylcyclohexyl groups through nucleophilic substitution reactions or coupling reactions such as the Buchwald-Hartwig amination. Although not specifically about the exact compound, studies have demonstrated the synthesis of related piperazine derivatives with modifications to improve their activity or to study their chemical properties (Mokrov et al., 2019; Pontillo et al., 2005).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which is known to adopt a chair conformation due to its saturated nature. The substituents on the piperazine ring, such as ethoxy, methoxybenzyl, and phenylcyclohexyl groups, significantly influence the molecule's overall shape, electronic distribution, and potential for intermolecular interactions. Crystal structure studies of related compounds have highlighted the role of hydrogen bonding, π-π interactions, and van der Waals forces in determining the supramolecular assembly and stability of these molecules in the solid state (Chinthal et al., 2021).
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, including N-alkylation, acylation, and sulfonation, which modify the piperazine nitrogen atoms or the substituent groups attached to the ring. These reactions are essential for the synthesis of various analogs with differing chemical and biological properties. The presence of electron-donating groups such as ethoxy and methoxy in the compound can influence its reactivity towards electrophilic reagents, while the bulky phenylcyclohexyl group may impact steric aspects of reactions (Abate et al., 2011).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystal structure, are influenced by the nature and position of substituents on the piperazine ring. Compounds with methoxy and ethoxy groups generally exhibit increased solubility in organic solvents compared to unsubstituted piperazines. The crystal packing and melting points are affected by the molecular shape and the ability to form intermolecular hydrogen bonds or other non-covalent interactions (Priyanka et al., 2022).
Chemical Properties Analysis
The chemical properties of 1-(3-ethoxy-4-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine and related compounds, such as acidity/basicity, reactivity, and stability, are dictated by the functional groups present and the overall molecular structure. The basicity of the piperazine nitrogen atoms makes these compounds capable of forming salts with acids, which can affect their pharmacological properties and solubility. Stability studies of similar compounds have shown that they are generally stable under normal storage conditions but may undergo degradation in the presence of strong acids, bases, or oxidizing agents (Kawashima et al., 1991).
Eigenschaften
IUPAC Name |
1-[(3-ethoxy-4-methoxyphenyl)methyl]-4-(4-phenylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O2/c1-3-30-26-19-21(9-14-25(26)29-2)20-27-15-17-28(18-16-27)24-12-10-23(11-13-24)22-7-5-4-6-8-22/h4-9,14,19,23-24H,3,10-13,15-18,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUNPVCMTRJRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethoxy-4-methoxybenzyl)-4-(4-phenylcyclohexyl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{rel-(3S,4R)-3-cyclopropyl-4-[(3-phenylpropanoyl)amino]-1-pyrrolidinyl}acetic acid hydrochloride](/img/structure/B5650758.png)



![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5650788.png)
![2-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}imidazo[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5650789.png)
![rel-(3aR,6aR)-2-benzyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5650798.png)
![2-[4-(3-fluoro-5-isopropoxyphenyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B5650807.png)
![2-cyclopropyl-9-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650812.png)
![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5650819.png)
![7-methyl-3-phenyl-3H-pyrido[2,1-b]purin-10-ium-2-olate](/img/structure/B5650825.png)

![1-methyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5650836.png)
